Cas no 18428-63-2 (Acefylline Piperazine)
Acefylline Piperazine structure
Product Name:Acefylline Piperazine
Numero CAS:18428-63-2
MF:C100H150N46O32
MW:2508.55001497269
CID:139396
Update Time:2024-01-25
Acefylline Piperazine Proprietà chimiche e fisiche
Nomi e identificatori
-
- Acefylline Piperazine
- Acetylline Piperazine
- Acefylline Piperazine Acetylline Piperazine
-
- Inchi: 1S/8C9H10N4O4.7C4H10N2/c8*1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;7*1-2-6-4-3-5-1/h8*4H,3H2,1-2H3,(H,14,15);7*5-6H,1-4H2
- Chiave InChI: IUKJNIOSXCPLLP-UHFFFAOYSA-N
- Sorrisi: O=C1C2=C(N=C([H])N2C([H])([H])C(=O)O[H])N(C([H])([H])[H])C(N1C([H])([H])[H])=O.O=C1C2=C(N=C([H])N2C([H])([H])C(=O)O[H])N(C([H])([H])[H])C(N1C([H])([H])[H])=O.O=C1C2=C(N=C([H])N2C([H])([H])C(=O)O[H])N(C([H])([H])[H])C(N1C([H])([H])[H])=O.O=C1C2=C(N=C([H])N2C([H])([H])C(=O)O[H])N(C([H])([H])[H])C(N1C([H])([H])[H])=O.O=C1C2=C(N=C([H])N2C([H])([H])C(=O)O[H])N(C([H])([H])[H])C(N1C([H])([H])[H])=O.O=C1C2=C(N=C([H])N2C([H])([H])C(=O)O[H])N(C([H])([H])[H])C(N1C([H])([H])[H])=O.O=C1C2=C(N=C([H])N2C([H])([H])C(=O)O[H])N(C([H])([H])[H])C(N1C([H])([H])[H])=O.O=C1C2=C(N=C([H])N2C([H])([H])C(=O)O[H])N(C([H])([H])[H])C(N1C([H])([H])[H])=O.N1([H])C([H])([H])C([H])([H])N([H])C([H])([H])C1([H])[H].N1([H])C([H])([H])C([H])([H])N([H])C([H])([H])C1([H])[H].N1([H])C([H])([H])C([H])([H])N([H])C([H])([H])C1([H])[H].N1([H])C([H])([H])C([H])([H])N([H])C([H])([H])C1([H])[H].N1([H])C([H])([H])C([H])([H])N([H])C([H])([H])C1([H])[H].N1([H])C([H])([H])C([H])([H])N([H])C([H])([H])C1([H])[H].N1([H])C([H])([H])C([H])([H])N([H])C([H])([H])C1([H])[H]
Proprietà calcolate
- Massa esatta: 562.2251
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 12
- Conta atomi pesanti: 40
- Conta legami ruotabili: 4
- Complessità: 412
- Conteggio di unità legate in modo Covalent: 3
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: niente
Proprietà sperimentali
- PSA: 215.54
Acefylline Piperazine Letteratura correlata
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
18428-63-2 (Acefylline Piperazine) Prodotti correlati
- 23043-88-1(7-Ethyl Theophylline)
- 55242-64-3(3-Methyl-7-propylxanthine)
- 652-37-9(Acefylline)
- 603-00-9(Proxyphylline)
- 479-18-5(Diphylline)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Fornitori consigliati
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso